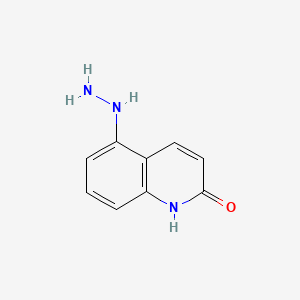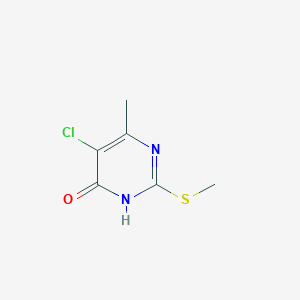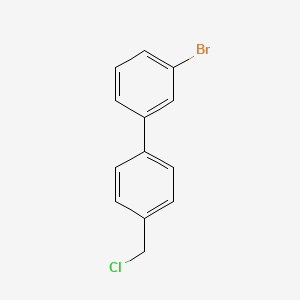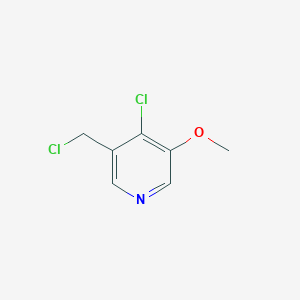
4-Chloro-3-(chloromethyl)-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(chloromethyl)-5-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(chloromethyl)-5-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(chloromethyl)-5-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction temperature is carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
化学反応の分析
Types of Reactions: 4-Chloro-3-(chloromethyl)-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-3-(chloromethyl)-5-methoxypyridine or 4-thiocyanato-3-(chloromethyl)-5-methoxypyridine can be formed.
Oxidation Products: The major product of oxidation is this compound N-oxide.
科学的研究の応用
4-Chloro-3-(chloromethyl)-5-methoxypyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target . The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
類似化合物との比較
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-3,5-dimethylphenol: Used as an antiseptic and preservative.
Comparison: Unlike 4-Chloro-3-methylphenol and 4-Chloro-3,5-dimethylphenol, which are primarily used for their antimicrobial properties, 4-Chloro-3-(chloromethyl)-5-methoxypyridine is more versatile and finds applications in various fields including chemistry, biology, and industry .
特性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
4-chloro-3-(chloromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,2H2,1H3 |
InChIキー |
NGLQVRNMCIEMLP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CN=C1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


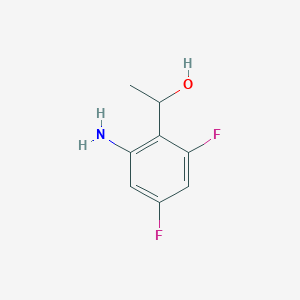
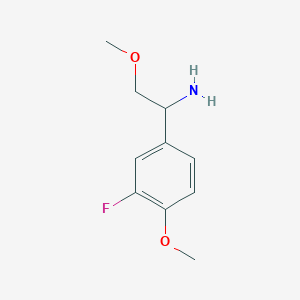
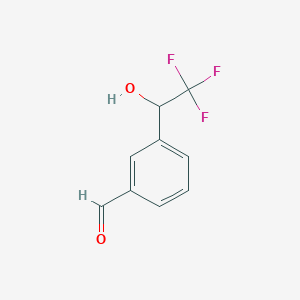
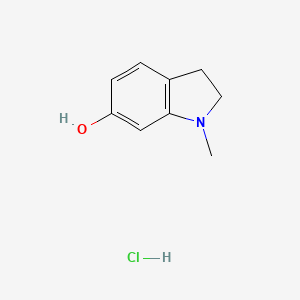
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
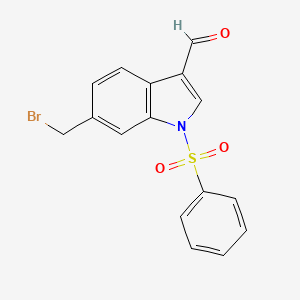


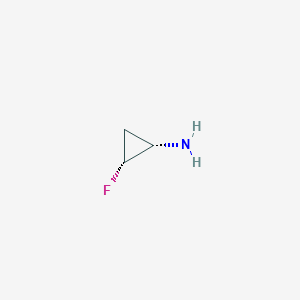
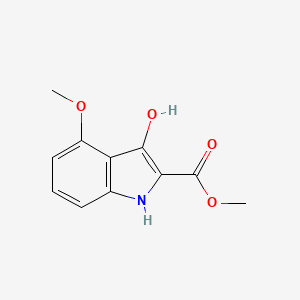
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
